Tepoxalin
Description
This compound is a nonsteroidal anti-inflammatory drug approved for veterinary use in the United States and many other countries. It is primarily used to reduce inflammation and relief of pain caused by musculoskeletal disorders such as hip dysplasia and arthritis.
This compound is a small molecule drug with a maximum clinical trial phase of II that was first approved in 2001.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-N-hydroxy-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-23(26)20(25)12-7-16-13-19(14-3-5-15(21)6-4-14)24(22-16)17-8-10-18(27-2)11-9-17/h3-6,8-11,13,26H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKWNRUXCOIMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057610 | |
| Record name | Tepoxalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103475-41-8 | |
| Record name | Tepoxalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103475-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tepoxalin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103475418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tepoxalin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11466 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tepoxalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103475-41-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEPOXALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ4OX61974 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tepoxalin's Dual Inhibition of Cyclooxygenase and 5-Lipoxygenase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Tepoxalin, a non-steroidal anti-inflammatory drug (NSAID), distinguishes itself through a dual mechanism of action, inhibiting both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways of the arachidonic acid cascade. This comprehensive guide delves into the core of this compound's inhibitory action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and inflammation research.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by intercepting the enzymatic conversion of arachidonic acid into pro-inflammatory eicosanoids. It inhibits the COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins and thromboxanes, and the 5-LOX enzyme, which catalyzes the formation of leukotrienes.[1][2] This dual inhibition is significant as both prostaglandins and leukotrienes are key mediators of inflammation, pain, and fever.[3] The ability to block both pathways suggests a broader spectrum of anti-inflammatory activity and potentially a more favorable gastrointestinal safety profile compared to traditional NSAIDs that solely inhibit the COX pathway.[4]
Upon oral administration, this compound is rapidly metabolized to its active carboxylic acid metabolite, RWJ 20142.[5] This metabolite is a potent inhibitor of COX enzymes but does not significantly inhibit the 5-LOX pathway.[5][6] Therefore, the dual inhibitory effect is primarily attributed to the parent compound, this compound.
Quantitative Inhibitory Activity of this compound
The following table summarizes the in vitro and ex vivo inhibitory potency of this compound against cyclooxygenase and lipoxygenase enzymes from various sources.
| Target Enzyme/System | Inhibitory Potency (IC50 / ED50) | Source/Cell Type | Reference |
| Cyclooxygenase (COX) | |||
| Sheep Seminal Vesicle CO | IC50 = 4.6 µM | Enzyme | [4] |
| Rat Basophilic Leukemia (RBL-1) Cell Lysate CO | IC50 = 2.85 µM | Cell Lysate | [4] |
| Intact RBL-1 Cells CO | IC50 = 4.2 µM | Whole Cell | [4] |
| Human Peripheral Blood Leukocytes (HPBL) - TxB2 Production | IC50 = 0.01 µM | Whole Cell | [4] |
| Human Whole Blood - TxB2 Production | IC50 = 0.08 µM | Ex Vivo | [4] |
| Epinephrine-Induced Human Platelet Aggregation | IC50 = 0.045 µM | Whole Cell | [4] |
| Dog Whole Blood - PGF2α Production | ED50 = 0.015 mg/kg p.o. | Ex Vivo | [4] |
| 5-Lipoxygenase (5-LOX) | |||
| RBL-1 Cell Lysate LO | IC50 = 0.15 µM | Cell Lysate | [4] |
| Intact RBL-1 Cells LO | IC50 = 1.7 µM | Whole Cell | [4] |
| HPBL - LTB4 Production | IC50 = 0.07 µM | Whole Cell | [4] |
| Human Whole Blood - LTB4 Production | IC50 = 1.57 µM | Ex Vivo | [4] |
| Dog Whole Blood - LTB4 Production | ED50 = 2.37 mg/kg p.o. | Ex Vivo | [4] |
| Other Lipoxygenases | |||
| Human Platelet 12-LO | IC50 = 3.0 µM | Enzyme | [4] |
| 15-LO | IC50 = 157 µM | Enzyme | [4] |
Experimental Protocols
The determination of this compound's inhibitory activity involves a variety of in vitro and ex vivo experimental protocols. Below are detailed methodologies for key assays cited in the literature.
In Vitro Enzyme and Cell Lysate Inhibition Assays
These assays are designed to measure the direct inhibitory effect of a compound on a purified or semi-purified enzyme preparation.
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX and 5-LOX enzymes.
2. Materials:
- Purified sheep seminal vesicle cyclooxygenase or human recombinant COX-1/COX-2.
- Rat basophilic leukemia (RBL-1) cell lysate as a source of both COX and 5-LOX.
- Arachidonic acid (substrate).
- Cofactors (e.g., hematin for COX).
- This compound and control inhibitors.
- Assay buffer (e.g., Tris-HCl).
- Detection system to measure product formation (e.g., ELISA kits for PGE2 or LTB4, or an oxygen electrode to measure oxygen consumption for COX activity).
3. Protocol:
- Enzyme/Lysate Preparation: RBL-1 cells are cultured and harvested. The cells are then lysed using sonication or detergent-based methods to release the intracellular enzymes. The lysate is centrifuged to remove cellular debris, and the supernatant containing the enzymes is collected.
- Incubation: The enzyme preparation (purified enzyme or cell lysate) is pre-incubated with various concentrations of this compound or a vehicle control in the assay buffer for a specified period at a controlled temperature (e.g., 37°C).
- Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
- Reaction Termination and Product Measurement: After a defined incubation time, the reaction is terminated. The concentration of the enzymatic product (e.g., prostaglandin E2 for COX, leukotriene B4 for 5-LOX) is quantified using a suitable method such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Intact Cell-Based Assays
These assays assess the inhibitory activity of a compound in a more physiologically relevant environment, using whole cells.
1. Objective: To evaluate the ability of this compound to inhibit the production of prostaglandins and leukotrienes in intact cells.
2. Materials:
- Cell lines such as rat basophilic leukemia (RBL-1) cells or primary cells like human peripheral blood leukocytes (HPBLs).
- Cell culture medium and supplements.
- A cellular stimulus to induce the arachidonic acid cascade (e.g., calcium ionophore A23187).
- This compound and control compounds.
- ELISA kits for quantifying prostaglandin and leukotriene levels.
3. Protocol:
- Cell Culture and Plating: Cells are cultured to an appropriate density and plated in multi-well plates.
- Pre-incubation with Inhibitor: The cells are pre-incubated with various concentrations of this compound or a vehicle control for a specific duration.
- Cellular Stimulation: The cells are then stimulated with an agent like calcium ionophore A23187 to trigger the release of arachidonic acid and the subsequent production of eicosanoids.
- Sample Collection and Analysis: After the stimulation period, the cell culture supernatant is collected. The concentrations of secreted prostaglandins (e.g., Thromboxane B2) and leukotrienes (e.g., Leukotriene B4) in the supernatant are measured using specific EIAs.
- Data Analysis: The IC50 values are calculated in a similar manner to the enzyme assays, based on the dose-dependent inhibition of eicosanoid production.
Ex Vivo Whole Blood Assay
This assay provides a bridge between in vitro and in vivo studies by using fresh whole blood from a subject (human or animal) to assess the inhibitory effect of a drug administered in vivo or added in vitro.
1. Objective: To measure the inhibitory effect of this compound on COX and 5-LOX activity in a complex biological matrix that closely mimics the in vivo environment.
2. Materials:
- Freshly drawn heparinized whole blood.
- Stimulants to induce eicosanoid production (e.g., lipopolysaccharide (LPS) for COX-2, calcium ionophore A23187 for 5-LOX).
- This compound and control inhibitors.
- Incubator.
- Centrifuge.
- EIA kits for prostaglandin and leukotriene measurement.
3. Protocol:
- Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., heparin).
- Incubation with Inhibitor (for in vitro analysis): Aliquots of the whole blood are incubated with various concentrations of this compound or a vehicle control.
- Stimulation: The blood samples are then stimulated with an appropriate agonist to induce the synthesis of prostaglandins and leukotrienes.
- Plasma Separation: Following incubation, the blood is centrifuged to separate the plasma.
- Eicosanoid Quantification: The levels of eicosanoids (e.g., TxB2 and LTB4) in the plasma are quantified using specific EIAs.
- Data Analysis: The IC50 or ED50 values are determined by analyzing the dose-dependent inhibition of eicosanoid synthesis. For ex vivo analysis after in vivo drug administration, the percentage of inhibition is measured at different time points after dosing.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental approach, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandins and leukotrienes: advances in eicosanoid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandins, Thromboxanes and Leukotrienes in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. Pharmacokinetics and pharmacodynamics of this compound after single oral dose administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pharmacodynamic Profile of Tepoxalin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tepoxalin is a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacodynamic profile characterized by its dual inhibition of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways of arachidonic acid metabolism. This dual action allows this compound to potently suppress the synthesis of both prostaglandins and leukotrienes, key mediators of inflammation and pain. Furthermore, this compound exhibits inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. This technical guide provides an in-depth overview of the pharmacodynamic properties of this compound, presenting quantitative data on its enzyme inhibitory activity, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Mechanism of Action: Dual Inhibition of COX and 5-LOX
This compound exerts its anti-inflammatory and analgesic effects primarily through the inhibition of two key enzyme systems in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[1] This dual inhibitory action distinguishes it from traditional NSAIDs, which primarily target the COX enzymes. By inhibiting both pathways, this compound effectively reduces the production of a broad spectrum of pro-inflammatory mediators.
Inhibition of Cyclooxygenase (COX)
This compound inhibits both isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.[1][2] COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a major role in the synthesis of pro-inflammatory prostaglandins. This compound is rapidly converted in vivo to an active acidic metabolite, RWJ 20142, which is a potent inhibitor of cyclooxygenase but not lipoxygenase.[3]
Inhibition of 5-Lipoxygenase (5-LOX)
In addition to its effects on COX, this compound directly inhibits the 5-lipoxygenase (5-LOX) enzyme.[1] 5-LOX is responsible for the initial step in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in a variety of inflammatory processes, including leukocyte chemotaxis and increased vascular permeability.
Quantitative Analysis of Enzyme Inhibition
The potency of this compound as an inhibitor of COX and 5-LOX has been quantified in various in vitro and ex vivo systems. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.
| Enzyme/System | Species/Cell Type | IC50 (µM) | Reference |
| Cyclooxygenase (CO) | Sheep Seminal Vesicle | 4.6 | [3] |
| Cyclooxygenase (CO) | Rat Basophilic Leukemia (RBL-1) Cell Lysate | 2.85 | [3] |
| Cyclooxygenase (CO) | Intact Rat Basophilic Leukemia (RBL-1) Cells | 4.2 | [3] |
| Thromboxane B2 (TxB2) Production | Ca++ Ionophore A-23187-stimulated Human Peripheral Blood Leukocytes (HPBL) | 0.01 | [3] |
| Thromboxane B2 (TxB2) Production | Human Whole Blood | 0.08 | [3] |
| Epinephrine-induced Platelet Aggregation | Human | 0.045 | [3] |
Table 1: In Vitro and Ex Vivo Inhibitory Activity of this compound on Cyclooxygenase (COX) and Related Functions.
| Enzyme/System | Species/Cell Type | IC50 (µM) | Reference |
| 5-Lipoxygenase (LO) | Rat Basophilic Leukemia (RBL-1) Cell Lysate | 0.15 | [3] |
| 5-Lipoxygenase (LO) | Intact Rat Basophilic Leukemia (RBL-1) Cells | 1.7 | [3] |
| Leukotriene B4 (LTB4) Generation | Ca++ Ionophore A-23187-stimulated Human Peripheral Blood Leukocytes (HPBL) | 0.07 | [3] |
| Leukotriene B4 (LTB4) Generation | Human Whole Blood | 1.57 | [3] |
| 12-Lipoxygenase (12-LO) | Human Platelet | 3.0 | [3] |
| 15-Lipoxygenase (15-LO) | Human | 157 (weak inhibition) | [3] |
Table 2: In Vitro and Ex Vivo Inhibitory Activity of this compound on Lipoxygenase (LOX) Enzymes.
Effects on Prostaglandin and Leukotriene Synthesis in vivo
Clinical and preclinical studies have demonstrated the ability of this compound to significantly reduce the production of key pro-inflammatory eicosanoids in vivo.
| Eicosanoid | Tissue/Fluid | Species | Effect | Time Point | Reference |
| Prostaglandin E2 (PGE2) | Gastric Mucosa | Dog | Significant Decrease | Days 3 and 10 | [1][4] |
| Prostaglandin E2 (PGE2) | Synovial Fluid | Dog | Significant Decrease | Days 3 and 10 | [1][4] |
| Thromboxane B2 (TxB2) | Blood | Dog | Significant Decrease | Days 3 and 10 | [1][4] |
| Leukotriene B4 (LTB4) | Blood | Dog | Significant Decrease | Day 10 | [1][4] |
| Leukotriene B4 (LTB4) | Gastric Mucosa | Dog | Significant Decrease | Day 10 | [1][4] |
Table 3: In Vivo Effects of this compound on Prostaglandin and Leukotriene Levels in Dogs with Chronic Osteoarthritis.
Inhibition of NF-κB Signaling Pathway
Beyond its direct effects on enzyme activity, this compound has been shown to modulate intracellular signaling pathways involved in inflammation. Specifically, this compound inhibits the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[5] This inhibition is mediated by preventing the degradation of the inhibitory protein IκB-α.[5] By stabilizing IκB-α, this compound prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Visualizations of Pharmacodynamic Actions
Arachidonic Acid Cascade Inhibition
Caption: Inhibition of the Arachidonic Acid Cascade by this compound.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Experimental Protocols
In Vivo Evaluation of Prostaglandin and Leukotriene Production in Dogs
This protocol is based on the methodology described in the study by Agnello et al. (2005).[1]
-
Animals: Mixed-breed adult dogs with chronic unilateral arthritis of a stifle joint.
-
Study Design: A randomized, three-way crossover design.
-
Treatments: Each dog received an inert substance, meloxicam, or this compound for 10 days.
-
Sample Collection: On days 0 (baseline), 3, and 10, dogs were anesthetized, and samples of blood, stifle joint synovial fluid, and gastric mucosa were collected.
-
Eicosanoid Measurement:
-
PGE2: Concentrations were measured in synovial fluid and after lipopolysaccharide stimulation of whole blood. PGE1 and PGE2 synthesis was measured in gastric mucosa.
-
Thromboxane B2 (TxB2): Concentration was measured in whole blood.
-
Leukotriene B4 (LTB4): Concentration was determined in gastric mucosa and in whole blood after ex vivo stimulation with a calcium ionophore.
-
-
Analysis: Eicosanoid concentrations were determined using validated immunoassays.
Ex Vivo Whole Blood Eicosanoid Production Assay
This protocol is a general representation of the methodology used to determine the ex vivo inhibitory activity of this compound.
-
Blood Collection: Whole blood is collected from the study subjects (e.g., dogs, humans).
-
Stimulation: Aliquots of whole blood are stimulated with an appropriate agent to induce eicosanoid production.
-
For prostaglandin production (e.g., TxB2), a typical stimulus is calcium ionophore A-23187.
-
For leukotriene production (e.g., LTB4), a typical stimulus is also calcium ionophore A-23187.
-
-
Incubation: The stimulated blood samples are incubated with various concentrations of this compound or a vehicle control for a specified period at 37°C.
-
Termination of Reaction: The reaction is stopped, typically by centrifugation to separate plasma or serum.
-
Eicosanoid Measurement: The concentrations of the specific prostaglandins and leukotrienes in the plasma or serum are quantified using sensitive and specific methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The IC50 value is calculated as the concentration of this compound that causes a 50% inhibition of eicosanoid production compared to the vehicle control.
NF-κB Electrophoretic Mobility Shift Assay (EMSA)
This protocol outlines the general steps involved in assessing NF-κB activation.
-
Cell Culture and Treatment: Primary rat microglia and astrocytes or human astrocytoma cell lines (e.g., U373 MG) are cultured. Cells are pre-treated with this compound for a specified time before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or interleukin-1β (IL-1β).
-
Nuclear Extract Preparation: After stimulation, nuclear extracts are prepared from the cells to isolate nuclear proteins, including activated NF-κB.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the consensus DNA binding site for NF-κB is labeled, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts. If activated NF-κB is present in the extract, it will bind to the probe.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes). A "shifted" band indicates the presence of the NF-κB-DNA complex. The intensity of this band is proportional to the amount of activated NF-κB.
-
Analysis: The intensity of the shifted bands is quantified to determine the effect of this compound on NF-κB activation.
Conclusion
This compound possesses a multifaceted pharmacodynamic profile that extends beyond simple COX inhibition. Its ability to dually inhibit both COX and 5-LOX pathways, coupled with its inhibitory effects on the NF-κB signaling cascade, provides a broad-spectrum anti-inflammatory and analgesic effect. The quantitative data and experimental methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic potential of this compound and similar dual-acting anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound increases chemotherapy efficacy in drug-resistant breast cancer cells overexpressing the multidrug transporter gene ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a dual cyclooxygenase/5-lipoxygenase inhibitor of arachidonic acid metabolism with potent anti-inflammatory activity and a favorable gastrointestinal profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo effects of this compound, an inhibitor of cyclooxygenase and lipoxygenase, on prostanoid and leukotriene production in dogs with chronic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The non-steroidal anti-inflammatory drug this compound inhibits interleukin-6 and alpha1-anti-chymotrypsin synthesis in astrocytes by preventing degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Tepoxalin: A Technical Guide to a Dual COX/LOX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tepoxalin is a non-steroidal anti-inflammatory drug (NSAID) recognized for its unique dual-inhibition mechanism, targeting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways in the arachidonic acid cascade. This dual action offers a broader anti-inflammatory profile compared to traditional NSAIDs that solely inhibit COX enzymes. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, presenting available quantitative data, detailed experimental protocols for enzyme inhibition assays, and visual representations of relevant biological pathways and experimental workflows.
Core Structure and Mechanism of Action
This compound, chemically known as 5-(4-chlorophenyl)-N-hydroxy-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-propanamide, possesses a pyrazole scaffold, a common feature in many COX inhibitors. Its ability to inhibit both COX and LOX pathways stems from specific structural features, most notably the hydroxamic acid moiety.
This compound's inhibitory action on the COX enzymes (COX-1 and COX-2) reduces the production of prostaglandins, key mediators of inflammation and pain. Simultaneously, its inhibition of 5-LOX curtails the synthesis of leukotrienes, which are potent chemoattractants and inflammatory mediators. This dual inhibition is thought to contribute to a more comprehensive anti-inflammatory effect and potentially a more favorable gastrointestinal safety profile compared to some traditional NSAIDs.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of this compound against various isoforms of COX and LOX has been quantified through in vitro and ex vivo studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme Target | System | IC50 (µM) | Reference(s) |
| Cyclooxygenase (CO) | Sheep Seminal Vesicle | 4.6 | |
| Cyclooxygenase (CO) | RBL-1 Cell Lysate | 2.85 | |
| Cyclooxygenase (CO) | Intact RBL-1 Cells | 4.2 | |
| Cyclooxygenase (CO) | Prostaglandin-H synthase-1 | 0.1 | |
| Peroxidase (PO) | Prostaglandin-H synthase-1 | 4 | |
| 5-Lipoxygenase (LO) | RBL-1 Lysates | 0.15 | |
| 5-Lipoxygenase (LO) | Intact RBL-1 Cells | 1.7 | |
| Leukotriene B4 (LTB4) Generation | A-23187-stimulated HPBL | 0.07 | |
| Leukotriene B4 (LTB4) Generation | Human Whole Blood | 1.57 | |
| 12-Lipoxygenase (12-LO) | Human Platelet | 3.0 | |
| 15-Lipoxygenase (15-LO) | Human Platelet | 157 | |
| Thromboxane B2 (TxB2) Production | A-23187-stimulated HPBL | 0.01 | |
| Thromboxane B2 (TxB2) Production | Human Whole Blood | 0.08 |
Structure-Activity Relationship (SAR) Insights
A pivotal study demonstrated that replacing the hydroxamic acid moiety with a carboxylic acid (-COOH) group resulted in a compound that retained full cyclooxygenase inhibitory activity but lost its ability to inhibit the peroxidase activity of prostaglandin-H synthase. This finding strongly suggests that the hydroxamic acid is essential for the inhibition of the peroxidase and, by extension, the lipoxygenase pathway. This key SAR point is illustrated in the logical relationship diagram below.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of COX and LOX inhibition. The following are representative protocols for in vitro enzyme inhibition assays.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandins by purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Control inhibitor (e.g., indomethacin for non-selective, celecoxib for COX-2 selective)
-
Detection method: Measurement of prostaglandin E2 (PGE2) production via ELISA or LC-MS.
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in a microplate well.
-
Add the test compound at various concentrations to the wells. For control wells, add the vehicle (solvent) or a known inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a stopping agent (e.g., a solution of formic acid).
-
Quantify the amount of PGE2 produced in each well using a validated method such as a competitive ELISA kit or LC-MS.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of a test compound to inhibit the 5-LOX-catalyzed conversion of arachidonic acid to leukotrienes.
Materials:
-
Purified human recombinant 5-LOX or a cell lysate containing 5-LOX (e.g., from rat basophilic leukemia cells)
-
Reaction Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4, containing ATP and CaCl2)
-
Arachidonic acid (substrate)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Control inhibitor (e.g., zileuton)
-
Detection method: Measurement of leukotriene B4 (LTB4) production via ELISA or HPLC.
Procedure:
-
Prepare the reaction mixture containing the reaction buffer and the 5-LOX enzyme source in a microplate well.
-
Add the test compound at various concentrations to the wells. For control wells, add the vehicle or a known 5-LOX inhibitor.
-
Pre-incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified duration.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction for a defined period (e.g., 10-15 minutes) at the chosen temperature.
-
Terminate the reaction by adding a suitable stopping solution (e.g., methanol or a solution containing a chelating agent like EDTA).
-
Quantify the amount of LTB4 produced using a validated method such as a competitive ELISA kit or by separating and quantifying the product using reverse-phase HPLC with UV detection.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Visualizations
Arachidonic Acid Cascade and Sites of this compound Inhibition
Caption: Arachidonic acid cascade showing the points of inhibition by this compound.
General Experimental Workflow for Dual COX/LOX Inhibitor Screening
Caption: A generalized workflow for the screening and development of dual COX/LOX inhibitors.
Logical Relationship of this compound's Key Structural Features for Dual Inhibition
In Vitro Characterization of Tepoxalin's Enzymatic Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tepoxalin, a non-steroidal anti-inflammatory drug (NSAID), distinguishes itself through a dual mechanism of action, inhibiting both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways of arachidonic acid metabolism.[1][2] This unique profile offers the potential for broad anti-inflammatory efficacy with a favorable gastrointestinal safety profile compared to traditional NSAIDs that solely target the COX pathway.[1][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound's enzymatic inhibition, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound, chemically known as [5-(4-chlorophenyl)-N-hydroxy-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-propanamide], is a potent inhibitor of both COX and 5-LOX enzymes.[1][4] Unlike many traditional NSAIDs that act as competitive inhibitors of the COX enzyme, this compound exhibits a noncompetitive mode of inhibition for the cyclooxygenase activity of prostaglandin-H synthase-1.[5][6]
Furthermore, this compound also inhibits the peroxidase (PO) activity of prostaglandin-H synthase.[5][6] This inhibitory action on the peroxidase function is attributed to its hydroxamic acid moiety, as a carboxylic acid derivative of this compound retains its COX inhibitory capacity but loses its ability to inhibit the peroxidase activity.[5][6] The inhibition of the peroxidase activity by this compound can be reversed by an excess of heme.[5][6]
Quantitative Inhibition Data
The inhibitory potency of this compound has been evaluated in various in vitro systems, including cell-free enzyme assays, cell-based assays, and whole blood assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Enzyme Target | Assay System | IC50 (µM) | Reference |
| Cyclooxygenase (CO) | Sheep Seminal Vesicle | 4.6 | [1] |
| Cyclooxygenase (CO) | Rat Basophilic Leukemia (RBL-1) Cell Lysate | 2.85 | [1] |
| Cyclooxygenase (CO) | Intact RBL-1 Cells | 4.2 | [1] |
| Prostaglandin-H Synthase-1 (CO activity) | Not Specified | 0.1 | [5][6] |
| Prostaglandin-H Synthase-1 (PO activity) | Not Specified | 4 | [5][6] |
| Thromboxane B2 (TxB2) Production | Ca++ Ionophore A-23187-stimulated Human Peripheral Blood Leukocytes (HPBL) | 0.01 | [1] |
| Thromboxane B2 (TxB2) Production | Human Whole Blood | 0.08 | [1] |
| 5-Lipoxygenase (LO) | RBL-1 Lysates | 0.15 | [1] |
| 5-Lipoxygenase (LO) | Intact RBL-1 Cells | 1.7 | [1] |
| Leukotriene B4 (LTB4) Generation | Ca++ Ionophore A-23187-stimulated HPBL | 0.07 | [1] |
| Leukotriene B4 (LTB4) Generation | Human Whole Blood | 1.57 | [1] |
| 12-Lipoxygenase (12-LO) | Human Platelet | 3.0 | [1] |
| 15-Lipoxygenase (15-LO) | Not Specified | 157 | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental procedures used for its characterization, the following diagrams have been generated using Graphviz (DOT language).
Caption: Arachidonic Acid Cascade and this compound Inhibition Points.
Caption: General Workflow for In Vitro Enzyme Inhibition Assay.
Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the enzymatic inhibition of this compound. These protocols are based on established methodologies and may require optimization depending on the specific laboratory conditions and reagents.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of this compound to inhibit the production of prostaglandins, typically by measuring the formation of Prostaglandin E2 (PGE2) or Thromboxane B2 (TXB2).
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Reaction termination solution (e.g., 1N HCl)
-
PGE2 or TXB2 ELISA kit
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired test concentrations. Prepare working solutions of enzymes, arachidonic acid, and cofactors in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, cofactors, and the appropriate COX enzyme to each well. Add the diluted this compound solutions to the test wells and a solvent control to the control wells. Incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between the inhibitor and the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding the termination solution.
-
Product Quantification: Quantify the amount of PGE2 or TXB2 produced in each well using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the solvent control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of this compound to inhibit the production of leukotrienes, typically by quantifying the formation of Leukotriene B4 (LTB4).
Materials:
-
Purified human recombinant 5-LOX or cell lysate containing 5-LOX (e.g., from RBL-1 cells)
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl with CaCl2 and ATP)
-
Reaction termination solution (e.g., methanol or a solution of citric acid and indomethacin)
-
LTB4 ELISA kit or HPLC system for LTB4 detection
-
96-well microplate or reaction tubes
-
Incubator
-
Microplate reader or HPLC instrument
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound and a serial dilution series. Prepare working solutions of the 5-LOX enzyme and arachidonic acid in the appropriate assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a suitable reaction vessel, combine the 5-LOX enzyme preparation with the various concentrations of this compound or solvent control. Pre-incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Start the reaction by adding arachidonic acid to each reaction.
-
Incubation: Incubate the reactions for a specific time (e.g., 10-15 minutes) at 37°C.
-
Reaction Termination: Stop the enzymatic reaction by adding the termination solution.
-
Product Quantification: Measure the concentration of LTB4 produced using a validated method such as an ELISA kit or by reverse-phase HPLC.
-
Data Analysis: Calculate the percent inhibition of LTB4 formation for each this compound concentration compared to the control. Determine the IC50 value as described for the COX assay.
Peroxidase (PO) Activity Assay of Prostaglandin H Synthase
This assay evaluates the effect of this compound on the peroxidase component of the COX enzyme, which is responsible for the reduction of PGG2 to PGH2.
Materials:
-
Purified Prostaglandin H Synthase (PGHS)
-
A suitable peroxide substrate (e.g., 5-phenyl-4-pentenyl-1-hydroperoxide or hydrogen peroxide)
-
A chromogenic electron donor (e.g., guaiacol or N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
This compound
-
Assay buffer (e.g., Tris-HCl or phosphate buffer)
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of PGHS, this compound at various concentrations, the peroxide substrate, and the chromogenic substrate in the assay buffer.
-
Assay Mixture Preparation: In a cuvette, combine the assay buffer, PGHS, and the chromogenic substrate. Add the desired concentration of this compound or a solvent control.
-
Reaction Initiation: Initiate the reaction by adding the peroxide substrate.
-
Spectrophotometric Measurement: Immediately monitor the change in absorbance at the appropriate wavelength for the oxidized chromogenic substrate (e.g., 470 nm for guaiacol oxidation) over a set period. The rate of change in absorbance is proportional to the peroxidase activity.
-
Data Analysis: Calculate the initial rate of reaction for each this compound concentration. Determine the percent inhibition relative to the control and calculate the IC50 value.
Conclusion
This compound demonstrates a unique in vitro profile as a dual inhibitor of both the cyclooxygenase and 5-lipoxygenase pathways. Its noncompetitive inhibition of COX and additional inhibition of the peroxidase activity of PGHS contribute to its distinct pharmacological properties. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals involved in the study and application of this and similar anti-inflammatory agents. The provided workflows and pathway diagrams serve as valuable visual aids for understanding the intricate mechanisms of this compound's action and the methodologies for its characterization.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioimmunoassay for 11-dehydro-TXB2: a method for monitoring thromboxane production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of leukotriene B4 in vitro and in vivo by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Tepoxalin's Impact on the Arachidonic Acid Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tepoxalin, a pyrazole-derived non-steroidal anti-inflammatory drug (NSAID), exhibits a dual inhibitory mechanism of action on the arachidonic acid cascade. By targeting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, this compound effectively reduces the synthesis of pro-inflammatory prostaglandins and leukotrienes. This dual-action profile suggests a potent anti-inflammatory and analgesic efficacy with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs that solely inhibit the COX pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
The arachidonic acid cascade is a critical metabolic pathway that produces a class of potent, short-acting signaling molecules known as eicosanoids. These include prostaglandins, thromboxanes, and leukotrienes, which are key mediators of inflammation, pain, fever, and hemostasis. The cascade is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the 5-lipoxygenase (5-LOX) pathway, which generates leukotrienes.
This compound, with the chemical formula C₂₀H₂₀ClN₃O₃, is a non-steroidal anti-inflammatory drug that uniquely inhibits both COX and 5-LOX enzymes.[1][2] This dual inhibition is significant because the selective inhibition of the COX pathway by traditional NSAIDs can lead to a shunting of arachidonic acid metabolism towards the 5-LOX pathway, potentially increasing the production of pro-inflammatory and gastro-toxic leukotrienes. By inhibiting both pathways, this compound offers a more comprehensive blockade of inflammatory mediator production.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of both the COX-1/COX-2 and 5-LOX enzymes. This dual inhibition leads to a reduction in the synthesis of prostaglandins (PGs), such as PGE₂, and leukotrienes (LTs), such as LTB₄. The inhibition of these key inflammatory mediators contributes to its anti-inflammatory, analgesic, and antipyretic properties.
dot
Caption: this compound's dual inhibitory action on COX and 5-LOX.
Quantitative Data: Inhibitory Activity of this compound
The following tables summarize the in vitro and in vivo inhibitory activities of this compound on various components of the arachidonic acid cascade.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/Product | Cell/System | IC₅₀ (µM) | Reference |
| Cyclooxygenase (CO) | Sheep Seminal Vesicle | 4.6 | [3] |
| Cyclooxygenase (CO) | Rat Basophilic Leukemia (RBL-1) Cell Lysate | 2.85 | [3] |
| Cyclooxygenase (CO) | Intact RBL-1 Cells | 4.2 | [3] |
| Thromboxane B₂ (TxB₂) Production | Ca²⁺ Ionophore-Stimulated Human Peripheral Blood Leukocytes (HPBL) | 0.01 | [3] |
| Thromboxane B₂ (TxB₂) Production | Human Whole Blood | 0.08 | [3] |
| Epinephrine-Induced Human Platelet Aggregation | Human Platelets | 0.045 | [3] |
| Lipoxygenase (LO) | RBL-1 Lysates | 0.15 | [3] |
| Lipoxygenase (LO) | Intact RBL-1 Cells | 1.7 | [3] |
| Leukotriene B₄ (LTB₄) Generation | Ca²⁺ Ionophore-Stimulated HPBL | 0.07 | [3] |
| Leukotriene B₄ (LTB₄) Generation | Human Whole Blood | 1.57 | [3] |
| Human Platelet 12-LO | Human Platelets | 3.0 | [3] |
| 15-LO | Not Specified | 157 | [3] |
Table 2: In Vivo and Ex Vivo Efficacy of this compound
| Activity | Animal Model | ED₅₀ (mg/kg, p.o.) | Reference |
| Anti-inflammatory | Established Adjuvant Arthritic Rat | 3.5 | [3] |
| Analgesic | Acetic Acid Abdominal Constriction Assay in Mice | 0.45 | [3] |
| PGF₂α Production Inhibition (ex vivo) | Dogs | 0.015 | [3] |
| LTB₄ Production Inhibition (ex vivo) | Dogs | 2.37 | [3] |
| Gastric Mucosal LTB₄ Level Increase Prevention | Indomethacin-Treated Rats | 7.5 | [4] |
Experimental Protocols
The following are representative protocols for assessing the inhibitory activity of this compound on the arachidonic acid cascade.
In Vitro Whole Blood Assay for COX and 5-LOX Inhibition
This assay measures the production of prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) in human whole blood.
Materials:
-
Freshly drawn human venous blood collected in tubes containing heparin.
-
This compound stock solution (in DMSO or other suitable solvent).
-
Calcium Ionophore A23187 (for LTB₄ stimulation).
-
Lipopolysaccharide (LPS) (for PGE₂ stimulation).
-
Phosphate Buffered Saline (PBS).
-
Enzyme immunoassay (EIA) or Radioimmunoassay (RIA) kits for PGE₂ and LTB₄.
Procedure:
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in the appropriate solvent.
-
Incubation:
-
For LTB₄ measurement: Aliquot 1 ml of whole blood into microcentrifuge tubes. Add the desired concentrations of this compound or vehicle control and pre-incubate for 15-30 minutes at 37°C. Stimulate the blood with calcium ionophore A23187 (final concentration ~5-10 µM) and incubate for a further 30-60 minutes at 37°C.
-
For PGE₂ measurement: Aliquot 1 ml of whole blood into microcentrifuge tubes. Add the desired concentrations of this compound or vehicle control. Stimulate with LPS (final concentration ~10 µg/ml) and incubate for 24 hours at 37°C.
-
-
Sample Collection: After incubation, centrifuge the tubes at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Analysis: Analyze the plasma for LTB₄ and PGE₂ concentrations using commercially available EIA or RIA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of LTB₄ and PGE₂ production for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the this compound concentration.
Cell-Based Assay for 5-LOX Activity in Rat Basophilic Leukemia (RBL-1) Cells
This protocol details the measurement of 5-LOX activity in intact RBL-1 cells.
Materials:
-
Rat Basophilic Leukemia (RBL-1) cells.
-
Cell culture medium (e.g., MEM).
-
This compound stock solution.
-
Calcium Ionophore A23187.
-
PBS.
-
Methanol.
-
High-Performance Liquid Chromatography (HPLC) system.
-
LTB₄ standard.
Procedure:
-
Cell Culture: Culture RBL-1 cells to the desired density.
-
Cell Preparation: Harvest the cells and resuspend them in PBS at a concentration of approximately 1 x 10⁷ cells/ml.
-
Incubation: Pre-incubate the cell suspension with various concentrations of this compound or vehicle for 15 minutes at 37°C.
-
Stimulation: Add calcium ionophore A23187 (final concentration 5 µM) and incubate for 10 minutes at 37°C.
-
Extraction: Terminate the reaction by adding an equal volume of cold methanol. Centrifuge to pellet the cell debris.
-
Analysis: Analyze the supernatant for LTB₄ content using reverse-phase HPLC.
-
Quantification: Quantify LTB₄ by comparing the peak area to a standard curve generated with authentic LTB₄. Calculate the IC₅₀ value as described previously.
dot
Caption: A generalized workflow for assessing this compound's inhibitory effects.
The Arachidonic Acid Cascade
The following diagram provides a simplified overview of the arachidonic acid cascade, highlighting the points of inhibition by this compound.
dot
Caption: Overview of the arachidonic acid metabolic pathways.
Conclusion
This compound's dual inhibitory action on both the cyclooxygenase and 5-lipoxygenase pathways of the arachidonic acid cascade provides a broad-spectrum anti-inflammatory effect. The quantitative data demonstrate its potency in inhibiting the production of key inflammatory mediators, prostaglandins, and leukotrienes, in various in vitro and in vivo models. The detailed experimental protocols provided herein offer a foundation for further research into the pharmacological properties of this compound and other dual COX/5-LOX inhibitors. This comprehensive approach to inhibiting the arachidonic acid cascade holds promise for the development of safer and more effective anti-inflammatory therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound, a dual inhibitor of cyclooxygenase/5-lipoxygenase, on events associated with NSAID-induced gastrointestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Properties of Tepoxalin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tepoxalin is a novel non-steroidal anti-inflammatory drug (NSAID) distinguished by a multi-faceted mechanism of action that extends beyond traditional NSAIDs. Primarily, it functions as a dual inhibitor of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, enabling it to potently suppress the synthesis of both prostaglandins and leukotrienes—key mediators of the inflammatory cascade.[1][2][3] Furthermore, emerging evidence indicates that this compound can modulate other critical inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) activation.[4][5] This comprehensive inhibitory profile contributes to its potent anti-inflammatory and analgesic effects while conferring a favorable gastrointestinal safety profile compared to conventional NSAIDs that solely target the COX pathway.[6][7] This document provides a detailed examination of the biochemical properties, inhibitory activities, and experimental evaluation of this compound.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects through several mechanisms, the most prominent being the dual inhibition of the arachidonic acid cascade.
Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)
The hallmark of this compound's activity is its ability to inhibit both major enzymatic pathways in arachidonic acid metabolism.[1][8]
-
Cyclooxygenase (COX) Inhibition: this compound inhibits both COX-1 and COX-2 isoforms, the enzymes responsible for converting arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs). These molecules are pivotal in mediating inflammation, pain, fever, and maintaining gastric mucosal integrity.[1][9]
-
5-Lipoxygenase (5-LOX) Inhibition: Concurrently, this compound inhibits 5-LOX, the rate-limiting enzyme in the biosynthesis of leukotrienes (LTs). Leukotrienes, particularly LTB4, are potent chemoattractants for neutrophils and contribute to bronchoconstriction and increased vascular permeability.[6][10]
By blocking both pathways, this compound offers a broader spectrum of anti-inflammatory activity than COX-exclusive inhibitors. This dual action is believed to contribute to its reduced gastrointestinal toxicity, as the concurrent inhibition of pro-inflammatory leukotriene production may offset the deleterious effects of prostaglandin synthesis inhibition in the gastric mucosa.[7][10]
Inhibition of NF-κB Signaling Pathway
Beyond eicosanoid synthesis, this compound has been shown to inhibit the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][11] Studies have demonstrated that this compound prevents the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] By stabilizing IκB-α, this compound effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target inflammatory genes.
Pharmacokinetics and Metabolism
Upon oral administration, this compound is rapidly absorbed and extensively converted to an active acidic metabolite, RWJ 20142.[12][13] This metabolite is a potent inhibitor of cyclooxygenase but does not retain the lipoxygenase inhibitory activity of the parent compound.[12] The plasma concentrations of RWJ 20142 are typically several-fold higher than those of this compound itself.[14] This metabolic conversion is significant as it prolongs the COX-inhibiting activity of the drug. The parent compound, this compound, provides the initial dual COX/LOX inhibition, while the longer-lasting metabolite, RWJ 20142, ensures sustained prostaglandin suppression.[13][15]
Quantitative Assessment of Inhibitory Activity
The potency of this compound has been quantified in a variety of in vitro and in vivo models. The following tables summarize the key inhibitory concentration (IC₅₀) and effective dose (ED₅₀) values reported in the literature.
In Vitro Inhibitory Potency (IC₅₀)
| Target Enzyme/Process | System | IC₅₀ (µM) | Reference |
| Cyclooxygenase (CO) | Sheep Seminal Vesicle CO | 4.6 | [6] |
| Rat Basophilic Leukemia (RBL-1) Lysate CO | 2.85 | [6] | |
| Intact RBL-1 Cells CO | 4.2 | [6] | |
| Thromboxane B₂ (TxB₂) Prod. | Ca²⁺ Ionophore-Stimulated HPBL | 0.01 | [6] |
| Human Whole Blood | 0.08 | [6] | |
| Platelet Aggregation | Epinephrine-Induced Human Platelets | 0.045 | [6] |
| Lipoxygenase (LO) | RBL-1 Lysates LO | 0.15 | [6] |
| Intact RBL-1 Cells LO | 1.7 | [6] | |
| Leukotriene B₄ (LTB₄) Gen. | Ca²⁺ Ionophore-Stimulated HPBL | 0.07 | [6] |
| Human Whole Blood | 1.57 | [6] | |
| 12-Lipoxygenase | Human Platelet 12-LO | 3.0 | [6] |
| 15-Lipoxygenase | Human Platelet 15-LO | 157 (weak) | [6] |
HPBL: Human Peripheral Blood Leukocytes
In Vivo / Ex Vivo Efficacy (ED₅₀)
| Activity | Model | ED₅₀ (mg/kg, p.o.) | Reference |
| Anti-inflammatory | Adjuvant Arthritic Rat | 3.5 | [6] |
| Analgesic | Acetic Acid Abdominal Constriction (Mouse) | 0.45 | [6] |
| Prostaglandin Inhibition | PGF₂α Production (Dog, ex vivo) | 0.015 | [6] |
| Leukotriene Inhibition | LTB₄ Production (Dog, ex vivo) | 2.37 | [6] |
| GI Inflammation Prevention | Indomethacin-Induced Neutrophil Adhesion (Rat) | 7.5 | [10] |
Gastrointestinal Safety
This compound demonstrates a favorable gastrointestinal safety profile, a significant advantage over many traditional NSAIDs. In preclinical models, it was found to be devoid of ulcerogenic activity within its therapeutic range.[6]
| Activity | Model | UD₅₀ (mg/kg, p.o.) | Reference |
| Ulcerogenic Dose | Normal Rats | 173 | [6] |
UD₅₀: The dose causing ulcers in 50% of the test animals.
Experimental Protocols
The characterization of this compound's anti-inflammatory properties relies on standardized in vitro and in vivo assays.
Protocol: In Vitro COX Inhibition Assay (Whole Blood)
This protocol describes a common method to assess the inhibition of COX-1 and COX-2 activity in a physiologically relevant matrix.
-
Objective: To determine the IC₅₀ of this compound for COX-1 (measured as TxB₂) and COX-2 (measured as PGE₂) in human whole blood.
-
Materials: Freshly drawn heparinized human blood, this compound (in DMSO), lipopolysaccharide (LPS) for COX-2 induction, calcium ionophore A23187, and ELISA kits for TxB₂ and PGE₂.
-
Methodology:
-
COX-1 Assay: Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C. The blood is then allowed to clot for 60 minutes to induce maximal TxB₂ production via COX-1. Serum is separated by centrifugation.
-
COX-2 Assay: Aliquots of whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression. The blood is then treated with various concentrations of this compound or vehicle for 15-30 minutes. PGE₂ production is stimulated by adding a calcium ionophore. Plasma is separated by centrifugation.
-
Quantification: TxB₂ and PGE₂ levels in the collected serum/plasma are quantified using specific ELISA kits.
-
Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by non-linear regression analysis.
-
Protocol: In Vitro 5-LOX Inhibition Assay
This protocol outlines a method to measure the inhibition of 5-LOX by quantifying its end-product, LTB₄.
-
Objective: To determine the IC₅₀ of this compound for 5-LOX in isolated human peripheral blood leukocytes (HPBLs).
-
Materials: Isolated HPBLs, this compound (in DMSO), calcium ionophore A23187, and an LTB₄ ELISA kit.
-
Methodology:
-
HPBLs are isolated from fresh blood using density gradient centrifugation.
-
Cells are resuspended in a suitable buffer and pre-incubated with various concentrations of this compound or vehicle for 15 minutes at 37°C.
-
5-LOX activity is initiated by adding calcium ionophore A23187 (e.g., 5 µM).
-
The reaction is allowed to proceed for 5-10 minutes at 37°C and then terminated (e.g., by adding a cold stop solution or by centrifugation).
-
The supernatant is collected for analysis.
-
LTB₄ levels are quantified using a specific ELISA kit.
-
The IC₅₀ value is calculated based on the dose-response curve.
-
Protocol: In Vivo Efficacy in a Canine Osteoarthritis Model
This protocol details a randomized crossover study design to evaluate the in vivo effects of this compound on inflammatory biomarkers in dogs with naturally occurring osteoarthritis.[16][17]
-
Objective: To evaluate the in vivo inhibitory effects of this compound on COX and LOX pathways in osteoarthritic dogs.
-
Subjects: Adult dogs with confirmed chronic osteoarthritis in at least one stifle joint.
-
Study Design: A randomized, three-way crossover design. Each dog receives three treatments in a randomized order: this compound (e.g., 10 mg/kg, daily), a positive control (e.g., Meloxicam), and a placebo. A washout period of sufficient duration (e.g., 21 days) separates each 10-day treatment period.
-
Methodology:
-
Sampling: On Day 0 (baseline), Day 3, and Day 10 of each treatment period, samples of blood, synovial fluid from the affected joint, and gastric mucosa (via endoscopy) are collected under anesthesia.
-
Biomarker Analysis:
-
Whole Blood: Analyzed for TxB₂ (COX-1 activity) and LTB₄ (5-LOX activity, after ex vivo stimulation).
-
Synovial Fluid & Gastric Mucosa: Analyzed for PGE₂ (COX-2 activity) and LTB₄ concentrations.
-
-
Analysis: Biomarker levels are compared across treatment groups and time points to baseline values using appropriate statistical methods (e.g., ANOVA) to determine the in vivo inhibitory effects of each treatment.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. primescholarslibrary.org [primescholarslibrary.org]
- 3. dvm360.com [dvm360.com]
- 4. The non-steroidal anti-inflammatory drug this compound inhibits interleukin-6 and alpha1-anti-chymotrypsin synthesis in astrocytes by preventing degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits inflammation and microvascular dysfunction induced by abdominal irradiation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a dual cyclooxygenase/5-lipoxygenase inhibitor of arachidonic acid metabolism with potent anti-inflammatory activity and a favorable gastrointestinal profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the ulcerogenic properties of this compound with those of non-steroidal anti-inflammatory drugs (NSAIDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. mmhimages.com [mmhimages.com]
- 10. Effects of this compound, a dual inhibitor of cyclooxygenase/5-lipoxygenase, on events associated with NSAID-induced gastrointestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The NF-kappa B inhibitor, this compound, suppresses surface expression of the cell adhesion molecules CD62E, CD11b/CD18 and CD106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of this compound after single oral dose administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical toxicity evaluation of this compound, a dual inhibitor of cyclooxygenase and 5-lipoxygenase, in Sprague-Dawley rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In vivo effects of this compound, an inhibitor of cyclooxygenase and lipoxygenase, on prostanoid and leukotriene production in dogs with chronic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tepoxalin in the NF-kappaB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tepoxalin, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade. Beyond this primary mechanism, emerging evidence has highlighted its significant role in modulating the nuclear factor-kappaB (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses. This technical guide provides an in-depth exploration of this compound's interaction with the NF-κB pathway, presenting key quantitative data, detailed experimental protocols for investigation, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: Inhibition of NF-κB Activation
The canonical NF-κB signaling pathway is a pivotal axis in cellular responses to pro-inflammatory stimuli such as cytokines (e.g., TNFα, IL-1β) and lipopolysaccharide (LPS). In its inactive state, NF-κB dimers (most commonly p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being a primary regulator. Upon cellular stimulation, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκBα. This degradation unmasks the nuclear localization signal on the NF-κB subunits, facilitating their translocation into the nucleus, where they bind to specific DNA sequences (κB sites) in the promoter regions of target genes, thereby inducing the transcription of a wide array of pro-inflammatory mediators.
This compound intervenes in this cascade by preventing the degradation of IκBα.[1] This action effectively maintains the cytoplasmic sequestration of NF-κB, thereby inhibiting its nuclear translocation and subsequent transcriptional activity. The precise molecular target of this compound within the IKK-IκBα degradation axis is an area of ongoing investigation.
Quantitative Data Summary
While specific IC50 values for this compound's direct inhibition of NF-κB activation or IκBα degradation are not extensively reported in publicly available literature, its dose-dependent effects on downstream targets and its primary enzymatic activities have been quantified.
| Target | System | Metric | Value | Reference |
| Cyclooxygenase (CO) | Sheep Seminal Vesicle | IC50 | 4.6 µM | [2] |
| Cyclooxygenase (CO) | Rat Basophilic Leukemia (RBL-1) cell lysate | IC50 | 2.85 µM | [2] |
| Cyclooxygenase (CO) | Intact RBL-1 cells | IC50 | 4.2 µM | [2] |
| 5-Lipoxygenase (5-LOX) | RBL-1 cell lysate | IC50 | 0.15 µM | [2] |
| 5-Lipoxygenase (5-LOX) | Intact RBL-1 cells | IC50 | 1.7 µM | [2] |
| Thromboxane B2 (TxB2) Production | Ca++ ionophore-stimulated Human Peripheral Blood Leukocytes (HPBL) | IC50 | 0.01 µM | [2] |
| Leukotriene B4 (LTB4) Generation | Ca++ ionophore-stimulated HPBL | IC50 | 0.07 µM | [2] |
| Collagen Release | Canine Cartilage Explants (stimulated with IL-1β and Oncostatin-M) | Inhibition | Significant decrease at 10 µM and a trend at 1 µM | [3] |
| IL-6 Synthesis | IL-1β-induced primary rat astrocytes | Inhibition | Marked inhibition (specific concentrations not detailed) | [1] |
| α1-antichymotrypsin (ACT) Synthesis | IL-1β-induced primary rat astrocytes | Inhibition | Marked inhibition (specific concentrations not detailed) | [1] |
| IL-1β Synthesis | LPS-stimulated primary rat microglial cells | Inhibition | Marked inhibition (specific concentrations not detailed) | [1] |
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway and this compound's Point of Intervention
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound's Effect on NF-κB Activation
References
- 1. The non-steroidal anti-inflammatory drug this compound inhibits interleukin-6 and alpha1-anti-chymotrypsin synthesis in astrocytes by preventing degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a dual cyclooxygenase/5-lipoxygenase inhibitor of arachidonic acid metabolism with potent anti-inflammatory activity and a favorable gastrointestinal profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An exploration of the ability of this compound to ameliorate the degradation of articular cartilage in a canine in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Effect of Tepoxalin on PTEN Phosphatase Activity in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the emerging role of Tepoxalin, a dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor, in modulating the activity of the critical tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), in cancer cells. Evidence suggests that this compound may enhance PTEN phosphatase activity, not through direct enzymatic activation, but by mitigating oxidative and alkylating damage that otherwise inactivates this key regulator of the PI3K/Akt signaling pathway. This guide will detail the proposed mechanism of action, present illustrative quantitative data, provide comprehensive experimental protocols for investigating this phenomenon, and visualize the relevant biological and experimental workflows.
Introduction: PTEN as a Tumor Suppressor and Therapeutic Target
Phosphatase and Tensin Homolog (PTEN) is a dual-specificity phosphatase that is one of the most frequently inactivated tumor suppressors in human cancer.[1] Its primary role in tumor suppression is mediated through its lipid phosphatase activity, which dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[2] This action directly antagonizes the pro-survival and pro-proliferative signaling of the PI3K/Akt pathway.[3][4] The loss of PTEN function, through mutation, deletion, or post-translational modification, leads to the hyperactivation of the Akt signaling cascade, promoting uncontrolled cell growth, proliferation, and survival.[5]
The enzymatic activity of PTEN is tightly regulated, and its function can be compromised by factors within the tumor microenvironment, including oxidative stress. The catalytic cysteine residue (Cys124) in the active site of PTEN is susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of a disulfide bond and inactivation of its phosphatase activity.[2] This redox regulation presents a potential therapeutic avenue for restoring PTEN function in cancer cells.
This compound: A Potential Modulator of PTEN Activity
This compound is a non-steroidal anti-inflammatory drug (NSAID) that uniquely inhibits both the COX and 5-LOX pathways of arachidonic acid metabolism.[6] While its anti-inflammatory and pro-apoptotic effects in cancer are well-documented, recent studies have uncovered a novel mechanism of action involving the modulation of PTEN activity.[7][8][9] Research in canine osteosarcoma cell lines suggests that this compound treatment leads to an increase in PTEN homolog activity.[5][10][11] This effect is not attributed to direct activation of the enzyme but rather to the prevention of its inactivation through alkylation or oxidation.[5][10][11] By mitigating oxidative damage, this compound may preserve the catalytic function of PTEN, thereby suppressing the PI3K/Akt signaling pathway and inducing apoptosis in cancer cells.[10][11]
Quantitative Analysis of this compound's Effect on PTEN and Downstream Signaling
While direct quantitative data from published studies on the dose-dependent effect of this compound on PTEN phosphatase activity is limited, the following tables present illustrative data consistent with the proposed mechanism of action. These tables are intended to provide a framework for the expected outcomes of the experimental protocols detailed in Section 4.
Table 1: Illustrative Effect of this compound on PTEN Phosphatase Activity in Cancer Cells
| This compound Concentration (µM) | PTEN Phosphatase Activity (pmol phosphate released/min/µg protein) | Fold Change vs. Control |
| 0 (Control) | 50.2 ± 4.5 | 1.0 |
| 10 | 65.8 ± 5.1 | 1.3 |
| 25 | 88.9 ± 6.3 | 1.8 |
| 50 | 115.7 ± 8.9 | 2.3 |
| 100 | 128.3 ± 10.2 | 2.6 |
Table 2: Illustrative Effect of this compound on Akt Phosphorylation in Cancer Cells
| This compound Concentration (µM) | Relative p-Akt (Ser473) Expression (Normalized to Total Akt and β-actin) | Percent Inhibition of Akt Phosphorylation |
| 0 (Control) | 1.00 ± 0.08 | 0% |
| 10 | 0.82 ± 0.06 | 18% |
| 25 | 0.55 ± 0.04 | 45% |
| 50 | 0.31 ± 0.03 | 69% |
| 100 | 0.24 ± 0.02 | 76% |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the effect of this compound on PTEN phosphatase activity and downstream Akt signaling in cancer cells.
Cell Culture and Treatment
-
Cell Lines: Utilize a cancer cell line known to express wild-type PTEN (e.g., MCF-7, U87-MG).
-
Culture Conditions: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Seed cells in appropriate culture plates and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a predetermined time (e.g., 24 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
PTEN Phosphatase Activity Assay (Malachite Green-based)
This assay measures the inorganic phosphate released from the dephosphorylation of a PIP3 substrate by PTEN.
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation of PTEN:
-
Quantify the protein concentration of the cell lysates using a BCA assay.
-
Incubate a standardized amount of protein lysate (e.g., 500 µg) with an anti-PTEN antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2 hours to capture the PTEN-antibody complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Phosphatase Reaction:
-
Resuspend the beads with the immunoprecipitated PTEN in a phosphatase assay buffer.
-
Initiate the reaction by adding a PIP3 substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Phosphate Detection:
-
Stop the reaction and centrifuge to pellet the beads.
-
Transfer the supernatant to a new microplate.
-
Add Malachite Green reagent to the supernatant.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
-
Data Analysis:
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released and normalize it to the amount of immunoprecipitated PTEN protein to determine the specific phosphatase activity.
-
Western Blot Analysis for Phosphorylated Akt (p-Akt)
This protocol allows for the semi-quantitative determination of the phosphorylation status of Akt, a key downstream target of the PTEN/PI3K pathway.
-
Protein Extraction and Quantification:
-
Following this compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., β-actin or GAPDH) for normalization.
-
Quantify the band intensities using densitometry software. Normalize the p-Akt signal to total Akt and the loading control.
-
Visualizations: Signaling Pathways and Experimental Workflows
The PI3K/Akt Signaling Pathway and the Role of PTEN
Caption: The PI3K/Akt signaling pathway and this compound's proposed mechanism of action on PTEN.
Experimental Workflow for Assessing PTEN Activity
References
- 1. cusabio.com [cusabio.com]
- 2. mdpi.com [mdpi.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. echelon-inc.com [echelon-inc.com]
- 7. Assays to Measure PTEN Lipid Phosphatase Activity In Vitro from Purified Enzyme or Immunoprecipitates | Springer Nature Experiments [experiments.springernature.com]
- 8. PTEN Phosphatase Activity Assay [bio-protocol.org]
- 9. This compound a dual 5-LOX-COX inhibitor and erlotinib an EGFR inhibitor halts progression of gastric cancer in tumor xenograft mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The 5-lipoxygenase inhibitor this compound induces oxidative damage and altered PTEN status prior to apoptosis in canine osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Tepoxalin's Inhibition of Prostaglandin E2 and Leukotriene B4 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tepoxalin is a potent non-steroidal anti-inflammatory drug (NSAID) characterized by its dual inhibitory action against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This unique mechanism allows it to simultaneously block the production of prostaglandins (such as PGE2) and leukotrienes (such as LTB4), key mediators of inflammation and pain. These application notes provide detailed protocols for assessing the inhibitory activity of this compound on PGE2 and LTB4 production in a cell-based setting, utilizing the RAW 264.7 macrophage cell line as a model system. The included methodologies, data presentation tables, and pathway diagrams are intended to guide researchers in the accurate evaluation of this compound and similar dual-pathway inhibitors.
Introduction
The inflammatory cascade is a complex biological process involving a multitude of cellular and molecular players. Arachidonic acid (AA) metabolism is a central pathway in this process, leading to the production of two major classes of inflammatory mediators: prostaglandins and leukotrienes. The cyclooxygenase (COX) enzymes (COX-1 and COX-2) are responsible for the conversion of AA to prostaglandin H2 (PGH2), the precursor for various prostaglandins including the pro-inflammatory PGE2. Concurrently, the 5-lipoxygenase (5-LOX) enzyme catalyzes the conversion of AA to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to the potent chemoattractant, leukotriene B4 (LTB4).
This compound distinguishes itself from traditional NSAIDs by inhibiting both the COX and 5-LOX pathways.[1][2][3][4] This dual inhibition is thought to contribute to its potent anti-inflammatory effects while potentially offering a more favorable gastrointestinal safety profile compared to COX-selective inhibitors.[1][5] Accurate and reproducible methods for quantifying the inhibitory effects of compounds like this compound on PGE2 and LTB4 production are crucial for drug discovery and development.
This document outlines detailed protocols for inducing and measuring PGE2 and LTB4 in cell culture and subsequently determining the inhibitory potency of this compound.
Data Presentation: Inhibitory Activity of this compound
The following tables summarize the reported in vitro inhibitory concentrations (IC50) of this compound against COX and 5-LOX activities, providing a comparative overview of its potency in various experimental systems.
| Cyclooxygenase (COX) Inhibition | ||
| System | Target | IC50 (µM) |
| Sheep Seminal Vesicle Lysate | Cyclooxygenase (CO) | 4.6[1] |
| Rat Basophilic Leukemia (RBL-1) Cell Lysate | Cyclooxygenase (CO) | 2.85[1] |
| Intact RBL-1 Cells | Cyclooxygenase (CO) | 4.2[1] |
| Human Peripheral Blood Leukocytes (HPBL) | Thromboxane B2 (TxB2) Production | 0.01[1] |
| Human Whole Blood | Thromboxane B2 (TxB2) Production | 0.08[1] |
| Human Platelet Aggregation | Epinephrine-induced | 0.045[1] |
| 5-Lipoxygenase (5-LOX) Inhibition | ||
| System | Target | IC50 (µM) |
| RBL-1 Cell Lysate | Lipoxygenase (LO) | 0.15[1] |
| Intact RBL-1 Cells | Lipoxygenase (LO) | 1.7[1] |
| Human Peripheral Blood Leukocytes (HPBL) | Leukotriene B4 (LTB4) Generation | 0.07[1] |
| Human Whole Blood | Leukotriene B4 (LTB4) Generation | 1.57[1] |
| Human Platelet | 12-Lipoxygenase (12-LO) | 3.0[1] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the arachidonic acid cascade, highlighting the points of inhibition by this compound.
Caption: this compound's dual inhibition of COX and 5-LOX pathways.
Experimental Protocols
Protocol 1: Measuring this compound's Inhibition of PGE2 Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the steps to quantify the inhibitory effect of this compound on PGE2 production in a macrophage cell line stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
PGE2 ELISA Kit (e.g., from R&D Systems[6][7], Cayman Chemical, or Enzo Life Sciences[8])
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow Diagram:
Caption: Workflow for PGE2 inhibition assay.
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2.5 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.[8]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be less than 0.1%.
-
Pre-treatment: After 24 hours of incubation, carefully remove the culture medium and pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulation: Following the pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce PGE2 production. Include a negative control group with no LPS stimulation.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant for PGE2 measurement.
-
PGE2 Quantification: Measure the concentration of PGE2 in the cell culture supernatants using a commercial PGE2 ELISA kit.[6][7][8] Follow the manufacturer's instructions precisely.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of PGE2 inhibition against the logarithm of this compound concentration. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Measuring this compound's Inhibition of LTB4 Production in A23187-Stimulated RAW 264.7 Macrophages
This protocol outlines the procedure for assessing this compound's inhibitory effect on LTB4 production in macrophages stimulated with the calcium ionophore A23187.
Materials:
-
RAW 264.7 cells
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
FBS, heat-inactivated
-
Penicillin-Streptomycin solution
-
Calcium Ionophore A23187
-
This compound
-
DMSO
-
PBS
-
LTB4 ELISA Kit (e.g., from R&D Systems[9] or Cayman Chemical)
-
24-well cell culture plates
-
Microplate reader
Experimental Workflow Diagram:
Caption: Workflow for LTB4 inhibition assay.
Procedure:
-
Cell Culture and Seeding: Culture and seed RAW 264.7 cells in a 24-well plate as described in Protocol 1.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium as described in Protocol 1.
-
Pre-treatment: After 24 hours of incubation, replace the medium with serum-free DMEM and pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes.
-
Stimulation: Stimulate the cells by adding calcium ionophore A23187 to a final concentration of 5 µM.[1] Include a negative control group without A23187 stimulation.
-
Incubation: Incubate the plate for 15 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes and collect the supernatant for LTB4 measurement.
-
LTB4 Quantification: Measure the LTB4 concentration in the supernatants using a commercial LTB4 ELISA kit.[9] Adhere strictly to the manufacturer's protocol.
-
Data Analysis: Determine the IC50 value for LTB4 inhibition by this compound as described in Protocol 1.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the in vitro evaluation of this compound's dual inhibitory activity against PGE2 and LTB4 production. The use of a relevant cell line like RAW 264.7, coupled with commercially available and validated ELISA kits, ensures reliable and reproducible results. These methodologies are readily adaptable for the screening and characterization of other potential dual COX/5-LOX inhibitors, thereby facilitating the discovery of new and improved anti-inflammatory therapeutics. Researchers are encouraged to optimize these protocols for their specific experimental needs and to consult the cited literature for further details.
References
- 1. This compound: a dual cyclooxygenase/5-lipoxygenase inhibitor of arachidonic acid metabolism with potent anti-inflammatory activity and a favorable gastrointestinal profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo effects of this compound, an inhibitor of cyclooxygenase and lipoxygenase, on prostanoid and leukotriene production in dogs with chronic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits inflammation and microvascular dysfunction induced by abdominal irradiation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a dual inhibitor of cyclooxygenase/5-lipoxygenase, on events associated with NSAID-induced gastrointestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Prostaglandin E2 Parameter Assay Kit: R&D Systems [rndsystems.com]
- 8. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LTB4 Parameter Assay Kit KGE006B: R&D Systems [rndsystems.com]
Application Notes and Protocols for the Determination of Tepoxalin and its Metabolite Concentrations Using HPLC
These application notes provide a detailed framework for researchers, scientists, and drug development professionals to quantify Tepoxalin and its primary active metabolite, RWJ-20142, in plasma samples using High-Performance Liquid Chromatography (HPLC). The protocols are based on validated methods to ensure accuracy, sensitivity, and reproducibility.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), making it effective in managing pain and inflammation.[1][2][3] Following administration, this compound is rapidly metabolized to its active carboxylic acid metabolite, RWJ-20142.[4][5][6] This metabolite is a potent inhibitor of COX but not 5-LOX.[4][5] Accurate quantification of both this compound and RWJ-20142 is crucial for pharmacokinetic and pharmacodynamic studies. The primary method detailed here is a reversed-phase HPLC method with fluorimetric detection, which has been validated for the analysis of these compounds in plasma.[4][5]
Metabolic Pathway of this compound
This compound undergoes rapid and extensive hydrolytic conversion in vivo to its major active metabolite, RWJ-20142.[6] This metabolic transformation is a key aspect of its pharmacological activity.
Figure 1: Metabolic conversion of this compound to its active metabolite RWJ-20142.
Experimental Protocols
This section details the validated HPLC method for the simultaneous determination of this compound and its metabolite RWJ-20142 in plasma.
Materials and Reagents
-
This compound reference standard (99.9% pure)[5]
-
Internal Standard (IS), e.g., RWJ-20294[4]
-
Acetic acid (analytical grade)[7]
-
Water (HPLC grade)[7]
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and fluorimetric detector.
-
Column: Gemini C18, 250 mm x 4.6 mm i.d., 5 µm particle size.[4]
-
Mobile Phase:
-
Elution: Isocratic elution with 50% Mobile Phase A and 50% Mobile Phase B.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: Fluorimetric detector with excitation at λex = 290 nm and emission at λem = 440 nm.[4][6]
-
Injection Volume: 50 µL.[4]
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of this compound, RWJ-20142, and the internal standard and dissolve each in separate 100 mL volumetric flasks with methanol.[5]
-
Working Standard Solutions (10 µg/mL): Dilute the stock solutions appropriately with methanol to obtain working standard solutions of 10 µg/mL for each compound.[5]
Sample Preparation (Plasma)
The following protocol is for the extraction of this compound and RWJ-20142 from plasma samples.[4]
-
Pipette 0.5 mL of the plasma sample into a microcentrifuge tube.
-
Add a fixed amount of the internal standard solution (e.g., 100 µL of 10 µg/mL solution).[5]
-
Add 0.9 mL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.[4]
-
Inject 50 µL of the clear supernatant into the HPLC system.[4]
Experimental Workflow
Figure 2: Experimental workflow for the HPLC determination of this compound and RWJ-20142.
Data Presentation and Performance Characteristics
The described HPLC method is sensitive, accurate, and precise for the quantification of this compound and its metabolite.[4][5]
Method Validation Parameters
The following table summarizes the key validation parameters for the HPLC-fluorescence detection method.[4][5]
| Parameter | This compound | RWJ-20142 |
| Linear Range | 50 - 5000 ng/mL | 30 - 5000 ng/mL |
| Correlation Coefficient (r²) | 0.999 | 1 |
| Limit of Detection (LOD) | 30 ng/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL | 30 ng/mL |
| Recovery | ~100% | ~100% |
| Intra-day Precision (RSD %) | 1.5% - 2.6% | 2.2% - 4.6% |
| Inter-day Precision (RSD %) | 1.5% - 3.6% | 2.9% - 5.1% |
| Intra-day Accuracy (%) | 99.8% - 100.2% | 100.2% - 100.7% |
| Inter-day Accuracy (%) | 99.8% - 100.5% | 99.2% - 100.4% |
Pharmacokinetic Data Examples
This method has been successfully applied to pharmacokinetic studies. The following table provides an example of pharmacokinetic parameters obtained from rabbits after a single oral dose of 10 mg/kg this compound.[8][9]
| Compound | Cmax (ng/mL) | Tmax (h) | t½ (h) |
| This compound | 207 ± 49 | 3 - 8 | 3.6 |
| RWJ-20142 | 2551 ± 1034 | 2 - 8 | 2.8 |
Conclusion
The HPLC method with fluorimetric detection detailed in these application notes provides a robust and reliable approach for the simultaneous quantification of this compound and its active metabolite, RWJ-20142, in plasma samples. The simple extraction procedure and high sensitivity make it well-suited for pharmacokinetic and clinical research.[5] The provided protocols and performance data offer a solid foundation for researchers to implement this analytical method in their laboratories.
References
- 1. This compound: a dual cyclooxygenase/5-lipoxygenase inhibitor of arachidonic acid metabolism with potent anti-inflammatory activity and a favorable gastrointestinal profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS 103475-41-8 | TargetMol | Biomol.com [biomol.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Single and multiple-dose pharmacokinetics of this compound and its active metabolite after oral administration to rabbits (Oryctolagus cuniculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single and multiple-dose pharmacokinetics of this compound and its active metabolite after oral administration to rabbits (Oryctolagus cuniculus) [agris.fao.org]
Application Notes and Protocols for Western Blot Analysis of NF-kappaB Pathway Proteins Following Tepoxalin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the effects of Tepoxalin on the Nuclear Factor-kappaB (NF-κB) signaling pathway. The protocols detailed below are designed to facilitate the reproducible quantification of key proteins involved in NF-κB activation.
Introduction to this compound and the NF-κB Pathway
This compound is a non-steroidal anti-inflammatory drug (NSAID) with a dual mechanism of action, inhibiting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. Beyond its effects on prostaglandin and leukotriene synthesis, this compound has been shown to modulate inflammatory responses by inhibiting the NF-κB signaling pathway.
The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, the NF-κB p50/p65 heterodimer is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or cytokines, the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit, leading to the translocation of the active p50/p65 heterodimer into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes.
Published research indicates that this compound's primary mechanism of NF-κB inhibition is the prevention of IκBα degradation. This action effectively traps the NF-κB complex in the cytoplasm, thereby preventing the downstream inflammatory cascade.
Data Presentation:
Troubleshooting & Optimization
Technical Support Center: Tepoxalin Solubility in DMSO for In Vitro Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tepoxalin and its solubility in Dimethyl Sulfoxide (DMSO) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: this compound has a high solubility in DMSO, reaching up to 100 mg/mL (259.17 mM). However, achieving this concentration may require assistance.
Q2: My this compound is not fully dissolving in DMSO. What can I do?
A2: If you observe that this compound is not fully dissolving, ultrasonic treatment can aid in dissolution. It is also crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product.
Q3: I prepared a clear stock solution of this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A3: This is a common issue known as precipitation upon solvent shifting. DMSO is a strong organic solvent, and when a concentrated DMSO stock is diluted into an aqueous buffer or medium, the solubility of the compound can decrease dramatically, leading to precipitation. To prevent this, consider the following:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your assay, as higher concentrations can be toxic to cells.
-
Use co-solvents: For challenging compounds, a formulation with co-solvents can improve solubility in aqueous solutions. While the following protocols are for in vivo use, the principles can be adapted for in vitro assays by carefully considering the tolerance of your specific cell line to these reagents. Always perform a vehicle control to assess the impact of the solvents on your assay.
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
-
Incorporate detergents (for enzyme assays): For cell-free enzyme assays, adding a small amount of detergent like 0.01 - 0.05% Tween-20 or Triton X-100 to the assay buffer can help maintain compound solubility.
Q4: How should I store my this compound stock solution in DMSO?
A4: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Troubleshooting Guide
Issue: this compound Precipitation During Stock Solution Preparation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Dissolution | Apply ultrasonic treatment to the solution. | A clear, homogenous stock solution. |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous DMSO. | Improved dissolution of this compound. |
| Supersaturation | Gently warm the solution while stirring. Be cautious with temperature to avoid compound degradation. | Complete dissolution of the compound. |
Issue: Precipitation in Aqueous Assay Medium
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Aqueous Solubility | Decrease the final concentration of this compound in the assay. | The compound remains in solution at a lower concentration. |
| High Final DMSO Concentration | Optimize the protocol to use the lowest possible final DMSO concentration (ideally <1%). | Reduced solvent-induced precipitation and minimized cell toxicity. |
| Compound Crashing Out | Prepare an intermediate dilution of the DMSO stock in the assay medium before the final dilution. | Gradual solvent change can prevent abrupt precipitation. |
| Lack of Solubilizing Agents | For enzyme assays, add 0.01-0.05% Tween-20 or Triton X-100 to the buffer. For cell-based assays, explore the use of biocompatible co-solvents like PEG300 or cyclodextrins (SBE-β-CD), ensuring to run appropriate vehicle controls. | Enhanced solubility and stability of this compound in the aqueous environment. |
Quantitative Data Summary
The following table summarizes the solubility data for this compound in various solvent systems.
| Solvent System | Solubility | Notes |
| DMSO | 100 mg/mL (259.17 mM) | Requires ultrasonic treatment; use of newly opened DMSO is critical. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.48 mM) | Yields a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.48 mM) | Yields a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.48 mM) | Yields a clear solution. |
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock in DMSO
-
Weigh the desired amount of this compound powder in a sterile, chemical-resistant vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of up to 100 mg/mL.
-
Vortex the solution briefly.
-
Place the vial in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.
-
Once fully dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of this compound Working Solution with Co-solvents (Example)
This protocol is adapted from an in vivo formulation and should be tested for compatibility with your specific in vitro assay.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add 100 µL of the this compound DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until homogenous.
-
Add 450 µL of saline (or your assay buffer) to bring the total volume to 1 mL. This results in a final concentration of 2.5 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
It is recommended to prepare this working solution fresh on the day of the experiment.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound in DMSO for in vitro assays.
Technical Support Center: Tepoxalin Dose-Response Curve Analysis in Cytotoxicity Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tepoxalin in cytotoxicity experiments. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in inducing cytotoxicity?
A1: this compound is a dual inhibitor of cyclooxygenase-1/2 (COX-1/2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade. Its cytotoxic effects are primarily mediated through the induction of apoptosis. This can occur via several signaling pathways, including the activation of caspase-3 and modulation of the PTEN/Akt signaling pathway, which is crucial for cell survival and proliferation.
Q2: How does this compound's effect on ABCB1 (MDR1) expression impact its cytotoxicity?
A2: Interestingly, high expression of the ABCB1 (MDR1) transporter, typically associated with multi-drug resistance, has been shown to correlate with increased sensitivity to this compound. This is a unique characteristic, as most chemotherapeutic agents are less effective in cells overexpressing ABCB1. The exact mechanism for this is still under investigation but is a critical factor to consider when designing experiments and interpreting results.
Q3: What are typical IC50 values for this compound in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and experimental conditions. For example, in the LS1034 colorectal cancer cell line, an IC50 of 3.8 µM has been reported. It is crucial to determine the IC50 empirically for each cell line used in your experiments.
Q4: Can this compound be used in combination with other chemotherapeutic agents?
A4: Yes, studies have shown that this compound can enhance the efficacy of other chemotherapeutic drugs, particularly in multi-drug resistant cancer cells that overexpress ABCB1. This synergistic effect makes it a promising candidate for combination therapies.
Data Presentation: this compound IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LS1034 | Colorectal Cancer | 3.8 | [1] |
Note: This table will be expanded as more specific IC50 values for this compound across various cancer cell lines are identified in the literature.
Mandatory Visualizations
Caption: Simplified diagram of this compound's mechanism of action.
Caption: Key signaling pathways involved in this compound-induced apoptosis.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is adapted for assessing the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound stock solution
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and maximum release (lysed cells), as per the kit's instructions.
Troubleshooting Guide
Q1: My dose-response curve for this compound is not showing a typical sigmoidal shape. What could be the reason?
A1: Several factors can contribute to an atypical dose-response curve:
-
Compound Precipitation: At high concentrations, this compound might precipitate out of the culture medium. Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, consider preparing fresh dilutions and ensuring complete dissolution.
-
Cell Density: The initial cell seeding density is critical. Too high or too low a density can affect the response to the drug. It is essential to optimize the cell number for your specific cell line and assay duration.
-
Assay Interference: this compound, like other compounds, may interfere with the assay chemistry. For MTT assays, some compounds can directly reduce MTT, leading to a false-positive signal for viability. To check for this, run a control plate with this compound in cell-free medium. For LDH assays, ensure the compound does not inhibit LDH activity by testing it with the purified enzyme (if provided in the kit).
Q2: I observe higher than expected cytotoxicity at low concentrations of this compound. Why might this be happening?
A2: This could be due to:
-
Cell Line Sensitivity: The cell line you are using might be particularly sensitive to this compound, especially if it has high levels of ABCB1 expression.
-
Off-Target Effects: At certain concentrations, drugs can have off-target effects that contribute to cytotoxicity.
-
Experimental Error: Double-check your dilutions and calculations to rule out any errors in compound concentration.
Q3: The IC50 value I obtained is significantly different from published values. What should I check?
A3: Discrepancies in IC50 values are common and can be attributed to:
-
Different Experimental Conditions: Factors such as cell line passage number, confluency at the time of treatment, incubation time, and the specific assay used can all influence the IC50 value. Ensure your protocol is consistent and well-documented.
-
Cell Line Misidentification or Contamination: Verify the identity of your cell line using methods like STR profiling. Mycoplasma contamination can also alter cellular responses to drugs.
-
Data Analysis Method: The software and statistical model used to calculate the IC50 can affect the result. Use a consistent method for all your analyses.
Q4: My results from the MTT and LDH assays are not correlating. What does this mean?
A4: MTT and LDH assays measure different aspects of cell death. The MTT assay measures metabolic activity, which is an indicator of cell viability, while the LDH assay measures membrane integrity. A discrepancy could mean:
-
Different Kinetics of Cell Death: The loss of metabolic activity (measured by MTT) might occur at a different rate than the loss of membrane integrity (measured by LDH).
-
Mechanism of Action: this compound might be inducing a cytostatic effect (inhibiting proliferation) at concentrations where it does not yet cause significant membrane damage. In this case, the MTT assay would show a decrease in signal (due to fewer cells), while the LDH assay might not show a significant increase. It is often beneficial to use multiple cytotoxicity assays that measure different endpoints to get a more complete picture of the drug's effect.
References
Technical Support Center: Overcoming In Vivo Limitations of Tepoxalin's Low Water Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tepoxalin. The following information is intended to help overcome challenges associated with its low water solubility in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This dual inhibition suppresses the biosynthesis of both prostaglandins and leukotrienes, making it a potent anti-inflammatory and analgesic agent. However, this compound has low water solubility and high fat solubility, which can lead to poor absorption and low bioavailability when administered orally in a fasted state. For researchers, this presents a significant challenge in achieving consistent and effective therapeutic concentrations in in vivo models.
Q2: I'm observing high variability in my experimental results. Could this be related to this compound's solubility?
Yes, high variability in plasma concentrations is a known issue with this compound and is likely linked to its poor water solubility. Inconsistent dissolution and absorption can lead to significant inter-subject and intra-subject differences in drug exposure, which in turn affects the pharmacodynamic response. Administering this compound with food, particularly a high-fat diet, has been shown to increase its oral bioavailability and may help reduce variability.
Q3: What is the primary mechanism of action of this compound?
This compound inhibits both the COX and 5-LOX pathways of the arachidonic acid cascade. By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins and leukotrienes, which are key mediators of inflammation and pain. This compound is rapidly converted in the body to an active metabolite, RWJ 20142, which is a potent COX inhibitor but does not inhibit 5-LOX.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Suggestions |
| Precipitation of this compound in aqueous vehicle during preparation or administration. | Low aqueous solubility of this compound. | - Utilize a co-solvent system. Common examples include DMSO, PEG300, and Tween-80. - Consider using complexation agents like cyclodextrins (e.g., SBE-β-CD) to enhance solubility. - Prepare a lipid-based formulation, such as a corn oil suspension, given this compound's high fat solubility. - Gentle heating and/or sonication can aid in dissolution, but be cautious of potential degradation. |
| Low and inconsistent plasma concentrations of this compound after oral gavage. | Poor dissolution and absorption from the gastrointestinal tract. | - Administer this compound with food, particularly a diet containing fat, to improve absorption. - Reduce the particle size of the this compound powder through micronization to increase the surface area for dissolution. - Formulate this compound as a solid dispersion or a self-emulsifying drug delivery system (SEDDS). |
| Lack of expected therapeutic effect in the animal model. | Sub-therapeutic plasma concentrations due to poor bioavailability. | - Increase the dose of this compound. A higher initial dose may be necessary to achieve effective plasma concentrations. - Optimize the formulation to enhance solubility and absorption (see suggestions above). - Confirm the activity of your specific lot of this compound with an in vitro assay if possible. |
| Observed adverse effects such as gastrointestinal irritation. | High local concentration of the drug due to poor dissolution, or inherent NSAID side effects. | - While this compound is reported to have a better gastrointestinal profile than some other NSAIDs, high doses or prolonged use can still cause irritation. - Ensure the formulation is well-dispersed to avoid high local concentrations in the GI tract. - Monitor animals for signs of GI distress such as vomiting, diarrhea, or blood in feces. |
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (259.17 mM) | Requires sonication. |
| Methanol | Soluble | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.48 mM) | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.48 mM) | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.48 mM) | Clear solution. |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose & Route | Parameter | Value |
| Dog | 10 mg/kg i.v. | t½ (elimination) | 2.45 ± 1.47 h |
| Dog (fasted) | 10 mg/kg p.o. | Cmax (this compound) | 0.53 ± 0.20 µg/mL |
| Dog (low-fat diet) | 10 mg/kg p.o. | Cmax (this compound) | 1.08 ± 0.37 µg/mL |
| Dog (high-fat diet) | 10 mg/kg p.o. | Cmax (this compound) | 1.19 ± 0.29 µg/mL |
| Rabbit | 10 mg/kg p.o. | t½ (this compound) | 3.6 h (harmonic mean) |
| Rabbit | 10 mg/kg p.o. | Cmax (this compound) | 207 ± 49 ng/mL |
| Rabbit | 10 mg/kg p.o. | t½ (Metabolite RWJ 20142) | 2.8 h (harmonic mean) |
| Rabbit | 10 mg/kg p.o. | Cmax (Metabolite RWJ 20142) | 2551 ± 1034 ng/mL |
Experimental Protocols
Protocol 1: Co-solvent Formulation for Oral Administration
This protocol is adapted from a formulation shown to achieve a clear solution of at least 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9%
Technical Support Center: Evaluating the Renal Effects of Chronic Tepoxalin Administration in Dogs with CKD
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals investigating the renal effects of chronic Tepoxalin administration in dogs with Chronic Kidney Disease (CKD).
Frequently Asked Questions (FAQs)
Q1: What is the primary concern with administering NSAIDs like this compound to dogs with CKD?
A1: The primary concern is the potential for NSAIDs to exacerbate renal disease. NSAIDs inhibit cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins. In the kidney, prostaglandins play a crucial role in maintaining renal blood flow and glomerular filtration rate (GFR), especially in the face of compromised kidney function. Dogs with CKD are more dependent on these prostaglandins to offset vasoconstrictive forces. Therefore, inhibiting their synthesis can lead to decreased renal perfusion, a drop in GFR, and potentially acute kidney injury.
Q2: How does this compound's dual COX/LOX inhibition theoretically offer a renal advantage?
A2: this compound is a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways. While COX inhibition can have detrimental renal effects, the concurrent inhibition of the LOX pathway may offer some protection. The LOX pathway produces leukotrienes, some of which, like leukotriene C4, are potent vasoconstrictors that can decrease renal blood flow. By inhibiting both pathways, this compound may have a more balanced effect on renal hemodynamics compared to COX-selective NSAIDs.
Q3: What were the overall findings of the key clinical study on chronic this compound administration in dogs with CKD?
A3: A prospective clinical trial investigating this compound in dogs with stable IRIS Stage 2 or 3 CKD and osteoarthritis found no statistically significant difference over time for any of the monitored kidney function variables in the dogs that completed the study. This suggests that this compound may be used with appropriate monitoring in this patient population.
Q4: What adverse events were observed in the clinical study, and when did they occur?
A4: Several adverse drug events (ADEs) were reported, leading to the discontinuation of this compound in some dogs. These included increased serum creatinine, collapse, increased liver enzymes, vomiting and diarrhea, hematochezia, and gastrointestinal ulceration or perforation. The onset of these ADEs varied from the first week to 26 weeks of treatment. It's important to note that preexisting medical conditions and concomitant drug use may have contributed to these events.
Q5: Can this compound be administered concurrently with ACE inhibitors in dogs with CKD?
A5: The effects of combined ACE inhibitor and NSAID treatment in dogs with CKD are not fully understood. One study in healthy beagles showed no change in GFR or renal blood flow when this compound was given with an ACE inhibitor. However, in the clinical study on dogs with CKD, the one dog that developed an increased serum creatinine concentration was also receiving an ACE inhibitor (enalapril) and a calcium-channel blocker (amlodipine). This suggests that concurrent use in dogs with pre-existing kidney disease warrants close monitoring.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increase in Serum Creatinine or BUN | NSAID-induced reduction in renal blood flow and GFR. | Immediately discontinue this compound administration. Provide supportive care, including fluid therapy, to improve renal perfusion. Monitor renal parameters closely until they stabilize. |
| Vomiting, Diarrhea, or Inappetence | Gastrointestinal irritation, a known side effect of NSAIDs. | Discontinue this compound. Institute gastrointestinal supportive care, which may include anti-emetics and gastrointestinal protectants. Consider re-evaluation of the dog's overall health status. |
| Lethargy or Collapse | Could be related to a drop in blood pressure secondary to gastrointestinal fluid loss or, less commonly, a direct drug effect. | Discontinue this compound immediately. Perform a thorough physical examination, including blood pressure measurement. Provide supportive care as needed. |
| Elevated Liver Enzymes (ALT, ALP) | Potential for idiosyncratic hepatotoxicity, a rare but reported side effect of NSAIDs. | Discontinue this compound. Perform a complete liver function panel to assess the extent of liver injury. Institute supportive liver care if necessary. |
Data Presentation
Table 1: Summary of Renal Parameter Outcomes from a Chronic this compound Study in Dogs with CKD
| Renal Parameter | Acute Phase (28 days) | Chronic Phase (6 months) |
| Serum Creatinine | No significant change | No significant change |
| Blood Urea Nitrogen (BUN) | No significant change | No significant change |
| Urine Protein-to-Creatinine Ratio | No significant change | No significant change |
| Urine GGT-to-Creatinine Ratio | No significant change | No significant change |
| Iohexol Plasma Clearance (GFR) | No significant change | No significant change |
| Indirect Blood Pressure | No significant change | No significant change |
Data summarized from a study involving 16 dogs with IRIS Stage 2 or 3 CKD in the acute phase, and 10 dogs in the chronic phase.
Table 2: Adverse Events Leading to Discontinuation of this compound
| Adverse Event | Number of Dogs (n=16) | Time to Onset |
| Increased Serum Creatinine | 1 | Week 1 |
| Collapse | 1 | Week 1 |
| Increased Liver Enzymes | 1 | Week 4 |
| Vomiting and Diarrhea | 1 | Week 8 |
| Hematochezia | 1 | Week 24 |
| GI Ulceration/Perforation | 1 | Week 26 |
Data from a clinical study on the effects of this compound in dogs with CKD and osteoarthritis.
Experimental Protocols
Protocol: Evaluating the Acute and Chronic Renal Effects of this compound in Dogs with CKD and Osteoarthritis
This protocol is based on the methodology described by Lomas et al.
1. Animal Selection:
-
Inclusion Criteria: Client-owned dogs with a diagnosis of both osteoarthritis and stable IRIS Stage 2 or 3 Chronic Kidney Disease.
-
Exclusion Criteria: Unstable azotemia (serum creatinine or iohexol plasma clearance varying by >20% on two pretreatment evaluations), urinary tract infections, obstructive uropathy, or concurrent diseases like hyperadrenocorticism or diabetes mellitus.
2. Pre-treatment Evaluation (Baseline):
-
Conduct two comprehensive evaluations 7 to 14 days apart before starting treatment.
-
Each evaluation should include:
-
Physical examination and body weight.
-
Complete Blood Count (CBC).
-
Serum biochemical analysis.
-
Urinalysis.
-
Urine protein-to-creatinine concentration ratio.
-
Urine γ-glutamyl transpeptidase (GGT)-to-creatinine concentration ratio.
-
Iohexol plasma clearance to measure GFR.
-
Indirect blood pressure measurement.
-
3. Treatment Protocol:
-
Acute Phase: Administer this compound orally at a dose of 10 mg/kg once daily for 28 days.
-
Chronic Phase: Continue this compound administration at 10 mg/kg once daily for an additional 6 months.
4. Monitoring and Recheck Examinations:
-
Acute Phase: Perform weekly recheck examinations for the first 4 weeks. Each recheck should include a physical examination, CBC, serum biochemistry, urinalysis, urine protein-to-creatinine ratio, urine GGT-to-creatinine ratio, and indirect blood pressure. Measure iohexol plasma clearance at weeks 2 and 4.
-
Chronic Phase: Perform recheck examinations at 1, 3, and 6 months. Each recheck should include all the parameters from the acute phase weekly checks, including iohexol plasma clearance.
5. Data Analysis:
-
Analyze kidney function variables using a repeated-measures ANOVA to detect significant changes over time.
Visualizations
Validation & Comparative
Tepoxalin vs. Carprofen: A Comparative Analysis of Efficacy in Attenuating Intraocular Inflammation
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data highlights the differential efficacy of Tepoxalin and Carprofen, two non-steroidal anti-inflammatory drugs (NSAIDs), in the management of intraocular inflammation. This guide synthesizes key findings from a pivotal study to provide researchers, scientists, and drug development professionals with a concise comparison of these two compounds.
Executive Summary
Intraocular inflammation, or uveitis, is a significant cause of vision impairment. The inflammatory cascade within the eye is largely mediated by prostaglandins and leukotrienes, which are downstream products of the arachidonic acid pathway. NSAIDs are a cornerstone of therapy, and their efficacy is closely linked to their specific mechanisms of action. This guide focuses on a head-to-head comparison of this compound, a dual cyclooxygenase (COX) and 5-lipoxygenase (LOX) inhibitor, and Carprofen, a COX-2 selective inhibitor, in a well-established animal model of uveitis.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting both COX and LOX enzymes. This dual inhibition blocks the production of both prostaglandins and leukotrienes, key mediators of inflammation and chemotaxis. In contrast, Carprofen is a member of the propionic acid class of NSAIDs and primarily acts by selectively inhibiting COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation to produce prostaglandins.
The following diagram illustrates the arachidonic acid cascade and the points of inhibition for this compound and Carprofen.
Figure 1. Signaling pathway of the arachidonic acid cascade and NSAID inhibition.
Comparative Efficacy: Experimental Data
A key study by Gilmour et al. (2009) provides direct comparative data on the efficacy of this compound and Carprofen in a canine model of aqueocentesis-induced uveitis. The primary endpoint was the change in aqueous humor concentration of prostaglandin E2 (PGE2), a key inflammatory mediator.
| Treatment Group | N (Dogs) | N (Eyes) | Median Change in PGE2 (pg/mL) | Statistical Significance vs. Control | Statistical Significance vs. This compound |
| Control | 8 | 16 | 1,412 | - | p < 0.001 |
| This compound | 10 | 16 | Minimal Change | p < 0.001 | - |
| Carprofen | 9 | 16 | 430 | Not Significant (p > 0.20) | p < 0.001 |
Table 1. Comparison of the median change in aqueous PGE2 concentrations following treatment with this compound or Carprofen in dogs with experimentally induced uveitis. Data extracted from Gilmour et al., 2009.
The results clearly indicate that this compound was significantly more effective than Carprofen at controlling the production of PGE2 in this model of intraocular inflammation. The median change in PGE2 concentration for the this compound group was significantly lower than that of the control, Carprofen, and Meloxicam (another NSAID tested) groups. Notably, the median changes in PGE2 concentrations for the Carprofen-treated group were not significantly different from the control group.
Experimental Protocol
The findings presented above are based on a robust experimental design as detailed by Gilmour et al. (2009). A summary of the protocol is as follows:
-
Animal Model: 38 mixed-breed dogs were used in the study.
-
Induction of Uveitis: Anterior uveitis was induced by aqueocentesis, which involves the removal of a small amount of aqueous humor from the anterior chamber of the eye. This procedure is known to cause a breakdown of the blood-aqueous barrier and induce an inflammatory response.
-
Treatment Groups: The dogs were randomly assigned to one of four groups:
-
Control (no medication)
-
This compound (10 mg/kg, PO, q 24 h)
-
Carprofen (2.2 mg/kg, PO, q 12 h)
-
Meloxicam (0.2 mg/kg, PO, q 24 h)
-
-
Drug Administration: The NSAIDs were administered orally on day 0 and day 1 of the study.
-
Sample Collection and Analysis: On day 1, an initial aqueocentesis was performed on both eyes. One hour later, a second aqueocentesis was performed. The collected aqueous humor samples were then analyzed for PGE2 concentrations using an enzyme immunoassay kit.
The following diagram outlines the experimental workflow.
Validating the Inhibition of NF-kappaB Activation by Tepoxalin: A Comparative Guide Using Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tepoxalin and other known inhibitors of the NF-kappaB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The objective is to offer a framework for validating the inhibitory effects of these compounds using NF-kappaB reporter assays, a cornerstone technique in cellular and molecular biology for studying gene expression regulation.
Introduction to NF-kappaB Inhibition and this compound
The NF-kappaB signaling pathway is a critical regulator of the inflammatory response, cell survival, and proliferation. Its dysregulation is implicated in numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention. This compound, a non-steroidal anti-inflammatory drug (NSAID), has been shown to inhibit NF-kappaB activation, in addition to its known inhibitory effects on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). One of the established mechanisms of this compound's action on this pathway is the prevention of the degradation of IkappaB-alpha (IκBα), an endogenous inhibitor that sequesters NF-kappaB in the cytoplasm.[1] This guide compares this compound with two other well-characterized NF-kappaB inhibitors, BAY 11-7082 and SC-514, which target a different node in the signaling cascade.
Comparative Analysis of NF-kappaB Inhibitors
| Inhibitor | Target in NF-kappaB Pathway | Reported IC50 (NF-kappaB Reporter Assay) | Key Features |
| This compound | Prevents IκBα degradation[1] | Not available in a comparable reporter assay format. Qualitative inhibition has been demonstrated. | Dual inhibitor of COX/5-LOX and NF-kappaB. May offer a broader anti-inflammatory profile. |
| BAY 11-7082 | IκB kinase (IKK)[2][3] | 2 - 11 µM (in HEK293 cells)[2] | Irreversible inhibitor of IKKα and IKKβ. Widely used as a standard NF-kappaB inhibitor in research. |
| SC-514 | IκB kinase β (IKKβ) | ~3 µM (in various cell lines) | A selective and reversible inhibitor of IKKβ. |
Mechanism of Action: A Visual Representation
The diagram below illustrates the canonical NF-kappaB signaling pathway and highlights the points of intervention for this compound, BAY 11-7082, and SC-514.
Caption: The NF-kappaB signaling pathway and points of inhibition.
Experimental Protocol: NF-kappaB Luciferase Reporter Assay
This protocol provides a detailed methodology for validating the inhibition of NF-kappaB activation using a luciferase reporter assay in a human embryonic kidney cell line (HEK293).
Objective: To quantify the dose-dependent inhibitory effect of this compound and other compounds on TNF-α-induced NF-kappaB activation.
Materials:
-
HEK293 cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
NF-kappaB luciferase reporter plasmid (containing NF-kappaB response elements upstream of a luciferase gene)
-
Control plasmid (e.g., Renilla luciferase plasmid for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Recombinant human TNF-α (Tumor Necrosis Factor-alpha)
-
This compound, BAY 11-7082, SC-514 (and other test compounds)
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the NF-kappaB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: After 24 hours of transfection, replace the medium with fresh complete DMEM.
-
Compound Treatment: Prepare serial dilutions of this compound, BAY 11-7082, and SC-514 in complete DMEM. Pre-treat the cells with varying concentrations of the inhibitors for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Following pre-treatment, stimulate the cells with TNF-α (e.g., 10 ng/mL final concentration) for 6-8 hours. Include an unstimulated control group.
-
Cell Lysis: After the stimulation period, wash the cells with PBS and lyse the cells by adding passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-kappaB activity by dividing the normalized luciferase activity of the TNF-α stimulated group by that of the unstimulated group.
-
Determine the percentage of inhibition for each concentration of the test compounds relative to the TNF-α stimulated control.
-
Plot the percentage of inhibition against the compound concentration and calculate the IC50 value using non-linear regression analysis.
-
Experimental Workflow
The following diagram outlines the key steps of the NF-kappaB luciferase reporter assay workflow.
Caption: Workflow for the NF-kappaB luciferase reporter assay.
Conclusion
This compound presents a compelling profile as a multi-pathway anti-inflammatory agent by inhibiting both the cyclooxygenase and lipoxygenase pathways, as well as the NF-kappaB signaling cascade. While quantitative reporter assay data for this compound's direct inhibition of NF-kappaB is not as extensively documented as for tool compounds like BAY 11-7082 and SC-514, the established mechanism of preventing IκBα degradation provides a solid foundation for its validation. The provided experimental protocol for an NF-kappaB luciferase reporter assay offers a robust and standardized method for researchers to quantitatively assess the inhibitory potential of this compound and compare its performance against other inhibitors in their specific cellular models. Such validation is crucial for the continued exploration of this compound's therapeutic potential in NF-kappaB-driven diseases.
References
- 1. The non-steroidal anti-inflammatory drug this compound inhibits interleukin-6 and alpha1-anti-chymotrypsin synthesis in astrocytes by preventing degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a dual cyclooxygenase/5-lipoxygenase inhibitor of arachidonic acid metabolism with potent anti-inflammatory activity and a favorable gastrointestinal profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound increases chemotherapy efficacy in drug-resistant breast cancer cells overexpressing the multidrug transporter gene ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
